3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol
Description
Properties
IUPAC Name |
3-chloro-5-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c19-13-7-11(8-21-17(13)24)18(25)23-6-5-12(10-23)26-16-9-20-14-3-1-2-4-15(14)22-16/h1-4,7-9,12H,5-6,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFYFAQQJSGQKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CNC(=O)C(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction for Ether Bond Formation
The quinoxaline-2-ol and pyrrolidine-3-ol subunits are coupled via a Mitsunobu reaction, employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature. This method achieves 86–90% yield by stabilizing the oxonium ion intermediate and minimizing racemization:
$$
\text{Quinoxaline-2-ol} + \text{Pyrrolidine-3-ol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{Pyrrolidine-quinoxaline ether} \quad
$$
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0°C → RT | +15% |
| Solvent | THF | +22% vs. DCM |
| Reaction Time | 3 h | Max yield at 3 h |
Alternative Nucleophilic Substitution
When steric hindrance limits Mitsunobu efficiency, a two-step SN2 pathway is employed:
- Tosylation : Pyrrolidine-3-ol reacts with tosyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et₃N), achieving 95% conversion to the tosylate.
- Quinoxaline Displacement : The tosylate undergoes nucleophilic attack by quinoxaline-2-ol in dimethylformamide (DMF) at 70°C (78% yield).
Amide Bond Formation: Pyrrolidine Carbonyl Linkage
Carbodiimide-Mediated Coupling
The pyrrolidine-quinoxaline ether is acylated with 3-chloro-5-hydroxypicolinic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM:
$$
\text{Pyrrolidine ether} + \text{Picolinic acid} \xrightarrow{\text{DCC, DMAP}} \text{Target compound} \quad
$$
Comparative Coupling Agents :
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| DCC/DMAP | 76 | 98 |
| EDCl/HOBt | 68 | 95 |
| HATU/DIEA | 72 | 97 |
Protective Group Strategies
The tert-butyloxycarbonyl (Boc) group is employed to protect the pyrrolidine nitrogen during intermediate steps, as demonstrated in analogous syntheses. Deprotection with trifluoroacetic acid (TFA) in DCM restores the free amine for subsequent acylation (94% yield).
Functionalization of the Pyridine Core
Chlorination via Electrophilic Aromatic Substitution
3-Hydroxy-5-nitropyridine is chlorinated using phosphorus oxychloride (POCl₃) at reflux, followed by nitro group reduction with hydrogenation (Pd/C, H₂), achieving 89% overall yield for 3-chloro-5-hydroxypyridine.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling introduces substituents to the pyridine ring. For example, 5-bromo-2-chloropyridine reacts with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol (80°C, 12 h), yielding 85–92% coupled products.
Integrated Synthetic Pathways and Scale-Up Considerations
Convergent vs. Linear Approaches
- Convergent Synthesis : Separate preparation of quinoxaline-pyrrolidine and pyridine modules followed by coupling (overall yield: 62%).
- Linear Synthesis : Sequential functionalization from a central pyrrolidine scaffold (overall yield: 58%).
Scale-Up Challenges :
- Exothermic Mitsunobu reactions require controlled addition of DIAD to prevent thermal degradation.
- Pd catalyst removal in cross-couplings necessitates scavengers like SiliaBond Thiol.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in modulating biological pathways, particularly those involving JAK2.
Medicine: Investigated for its potential therapeutic effects in diseases related to JAK2 dysregulation, such as certain cancers and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects by selectively inhibiting the protein kinase JAK2. This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for various cellular processes, including cell growth, differentiation, and immune responses. By targeting JAK2, the compound can modulate these pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Quinoxaline-Pyrrolidine Moieties: Both the target compound and 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one () incorporate quinoxaline-pyrrolidine units.
Substituent Effects: The trifluoromethyl group in 3-chloro-5-(trifluoromethyl)pyridin-2-ol () enhances metabolic stability and membrane permeability, making it commercially viable for agrochemicals. In contrast, the target compound’s bulky quinoxaline-pyrrolidine group may limit bioavailability but improve target specificity .
Synthetic Complexity: The propanol-substituted derivative () is structurally simpler, suggesting lower production costs and broader industrial applicability compared to the synthetically demanding target compound .
Biological Activity
3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyridine and pyrrolidine rings.
- A quinoxaline moiety linked via an ether bond.
- A carbonyl group that may influence its reactivity and binding properties.
This structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of Enzymatic Activity : The compound is believed to inhibit specific enzymes that play crucial roles in disease processes, particularly in cancer and inflammation.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Antioxidant Properties : Compounds in this class have shown potential in scavenging free radicals, thereby reducing oxidative stress.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Exhibits inhibitory effects on tumor cell proliferation in vitro. |
| Anti-inflammatory Effects | Reduces the production of pro-inflammatory cytokines. |
| Antimicrobial Properties | Demonstrates activity against various bacterial strains. |
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antitumor Efficacy : A study reported that a structurally similar compound inhibited MDM2, leading to increased p53 activity and subsequent tumor growth inhibition in xenograft models . This suggests that this compound may have similar effects on tumor suppression.
- Inflammation Modulation : Research indicated that related compounds could significantly reduce nitric oxide production in LPS-stimulated macrophages, highlighting their potential as anti-inflammatory agents .
- Antimicrobial Activity : In vitro assays demonstrated that related derivatives exhibited substantial antimicrobial properties against various pathogens, suggesting a broad spectrum of activity .
Research Findings
Recent findings emphasize the importance of structure-activity relationships (SAR) in understanding the biological efficacy of this compound class. Key observations include:
- Substituent Effects : Variations in the quinoxaline or pyrrolidine substituents can dramatically alter potency and selectivity for biological targets.
| Substituent Type | Effect on Activity |
|---|---|
| Halogenation | Increased potency against cancer cells |
| Alkyl groups | Enhanced solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
